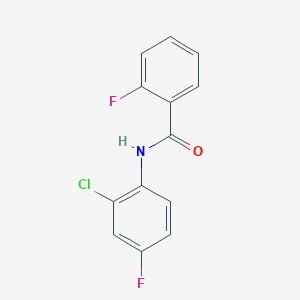

N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide” is a chemical compound that likely contains a benzamide group, which is a common feature in many pharmaceutical drugs . The presence of fluorine and chlorine atoms could potentially enhance its reactivity or biological activity, but without specific studies or data, it’s hard to predict its exact properties or uses .

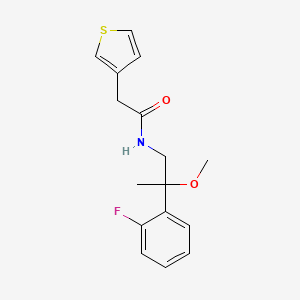

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of two phenyl rings (one of which is substituted with a chlorine and a fluorine atom, and the other with a fluorine atom), connected by a carbonyl (C=O) and an amine (NH) group .Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the electron-withdrawing fluorine and chlorine substituents, which could activate the benzamide group towards nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. The presence of fluorine and chlorine atoms could influence its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide and its derivatives have been studied for their crystal structures. For instance, the crystal structures of similar compounds, such as N-(arylsulfonyl)-4-fluorobenzamides, were analyzed, providing insights into the conformation and inclination of aromatic rings in these molecules (Suchetan et al., 2016).

Antimicrobial Activity

A study on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, which are closely related to this compound, explored their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities, highlighting the potential of these derivatives in antimicrobial applications (Ahsan et al., 2016).

Photo-degradation Analysis

In the realm of pharmaceutical development, understanding the photo-degradation behavior of compounds is crucial. A study analyzed the photo-degradation of a pharmaceutical compound containing a structurally similar molecule, {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, under visible light. This research provides valuable insights into the stability and degradation pathways of similar compounds under light exposure (Wu et al., 2007).

Chemical Synthesis and Scalability

The development of practical and scalable synthetic routes for compounds related to this compound is a significant area of research. A study on the synthesis of YM758 monophosphate, a compound with a similar structure, highlights the challenges and advancements in synthesizing such compounds efficiently and on a large scale (Yoshida et al., 2014).

Antioxidant Activity

Exploring the antioxidant properties of compounds is another area of interest. A study on the synthesis and antioxidant activity of some thiazolidin-4-one derivatives, which include compounds similar to this compound, sheds light on the potential of these compounds in antioxidant applications (El Nezhawy et al., 2009).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide is Toll-like receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .

Mode of Action

This compound, also known as TAK-242, is a small-molecule inhibitor of TLR4 signaling . It acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, TAK-242 attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .

Result of Action

The result of TAK-242’s action is the suppression of the production of multiple cytokines . In RAW264.7 cells and mouse peritoneal macrophages, TAK-242 suppressed lipopolysaccharide (LPS)-induced production of NO, tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 . TAK-242 also suppressed the production of these cytokines from LPS-stimulated human peripheral blood mononuclear cells (PBMCs) .

Eigenschaften

IUPAC Name |

N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF2NO/c14-10-7-8(15)5-6-12(10)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXPBUWFBQYUEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2472461.png)

![7-(4-bromophenyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2472463.png)